2-Amino-3,5-dichlorobenzonitrile
Overview
Description
2-Amino-3,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . It is characterized by the presence of amino and dichloro functional groups attached to a benzonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,5-dichlorobenzonitrile can be synthesized through various methods. One common approach involves the selective ammoxidation of dichlorotoluenes. This process typically involves the catalytic gas-phase ammoxidation of 2,5-dichlorobenzyl chloride at relatively low temperatures . Another method includes the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran, followed by treatment with N,N-dimethylformamide and subsequent reaction with ammonia and iodine .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The process involves the use of cheaper chlorotoluenes as starting materials and results in high yields and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles.
Scientific Research Applications
2-Amino-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, herbicides, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3,5-dichlorobenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and dichloro groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-4-methylbenzonitrile
- 2-Aminobenzonitrile
- 4-Aminobenzonitrile
Uniqueness
2-Amino-3,5-dichlorobenzonitrile is unique due to the presence of both amino and dichloro groups on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNDJRPOVUPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353206 | |
Record name | 2-Amino-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36764-94-0 | |
Record name | 2-Amino-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,5-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Amino-3,5-dichlorobenzonitrile revealed through spectroscopic analysis?
A1: The paper utilizes Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to elucidate the structural characteristics of this compound. These techniques provide insights into the vibrational modes of the molecule, which are directly related to its structure. [] For example, the presence of specific peaks in the spectra confirms the existence of characteristic functional groups like the amino group (-NH2) and the nitrile group (-C≡N). Furthermore, the study likely employs these spectroscopic methods to analyze both the monomeric and dimeric forms of the compound, potentially revealing information about intermolecular interactions. []
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